molecular formula C10H13BrN2O2S B7587944 3-bromo-N-(1,1-dioxothian-4-yl)pyridin-2-amine

3-bromo-N-(1,1-dioxothian-4-yl)pyridin-2-amine

Cat. No. B7587944
M. Wt: 305.19 g/mol
InChI Key: MEZDSLLLNGCCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(1,1-dioxothian-4-yl)pyridin-2-amine, also known as BDTA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in medicinal chemistry. BDTA is a heterocyclic compound that contains a pyridine ring and a thiazolidine-2,4-dione ring system. In

Mechanism of Action

3-bromo-N-(1,1-dioxothian-4-yl)pyridin-2-amine exerts its effects by binding to the active site of enzymes such as DPP-4 and GSK-3β, inhibiting their activity. This leads to an increase in insulin secretion and glucose uptake, which can be beneficial in the treatment of diabetes. 3-bromo-N-(1,1-dioxothian-4-yl)pyridin-2-amine also induces apoptosis in cancer cells by activating the caspase cascade, leading to cell death.
Biochemical and Physiological Effects:
3-bromo-N-(1,1-dioxothian-4-yl)pyridin-2-amine has been shown to have beneficial effects on glucose metabolism and insulin signaling pathways. It has been shown to increase insulin secretion and glucose uptake in pancreatic β-cells, leading to improved glycemic control. 3-bromo-N-(1,1-dioxothian-4-yl)pyridin-2-amine has also been shown to induce apoptosis in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of 3-bromo-N-(1,1-dioxothian-4-yl)pyridin-2-amine is that it can be synthesized using a relatively simple one-pot reaction. It also has potential applications in medicinal chemistry, particularly in the treatment of diabetes and cancer. However, one limitation of 3-bromo-N-(1,1-dioxothian-4-yl)pyridin-2-amine is that it has not yet been extensively studied in vivo, and its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on 3-bromo-N-(1,1-dioxothian-4-yl)pyridin-2-amine. One area of interest is the development of 3-bromo-N-(1,1-dioxothian-4-yl)pyridin-2-amine derivatives with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of 3-bromo-N-(1,1-dioxothian-4-yl)pyridin-2-amine's potential applications in other disease states, such as neurodegenerative disorders. Further studies are also needed to determine the safety and efficacy of 3-bromo-N-(1,1-dioxothian-4-yl)pyridin-2-amine in humans.

Synthesis Methods

3-bromo-N-(1,1-dioxothian-4-yl)pyridin-2-amine can be synthesized using a one-pot reaction of 2-aminopyridine and 2-bromo-1,1-dioxothiane-4-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the thiazolidine-2,4-dione ring system. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-bromo-N-(1,1-dioxothian-4-yl)pyridin-2-amine has been studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory activity against certain enzymes such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3β (GSK-3β), which are involved in the regulation of glucose metabolism and insulin signaling pathways. 3-bromo-N-(1,1-dioxothian-4-yl)pyridin-2-amine has also been studied for its potential anti-cancer activity, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

3-bromo-N-(1,1-dioxothian-4-yl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2S/c11-9-2-1-5-12-10(9)13-8-3-6-16(14,15)7-4-8/h1-2,5,8H,3-4,6-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZDSLLLNGCCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1NC2=C(C=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(1,1-dioxothian-4-yl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.